Quinoline derivatives, particularly those modified at the 8-position, have garnered significant attention in the scientific community due to their diverse biological activities and potential therapeutic applications. The compound 8-Methoxyquinazolin-4-OL, also known as Q-35 (8-OCH3), is a fluoroquinolone with a methoxy group at the 8 position, which has been shown to exhibit reduced phototoxicity when exposed to long-wavelength UV light (UVA)1. This characteristic is particularly important in the development of antibacterial agents that are safe for use under sunlight exposure. The 8-hydroxyquinoline core is a versatile scaffold for drug design, leading to a variety of derivatives with antifungal, anticancer, and enzyme inhibitory properties345. This comprehensive analysis will delve into the mechanism of action and applications of 8-Methoxyquinazolin-4-OL and its related derivatives across various fields.
The applications of 8-Methoxyquinazolin-4-OL and its derivatives span across multiple fields, including antibacterial, antimalarial, antifungal, and anticancer therapies. The reduced phototoxicity of Q-35 (8-OCH3) makes it a safer alternative for antibacterial treatments that may involve exposure to sunlight1. The insights into the hemotoxicity of 8-AQ's can inform the design of less toxic antimalarial drugs2. The broad antifungal spectrum of 8-hydroxyquinoline derivatives, along with their novel mechanisms of action, reinforce their potential for the development of new antifungal drugs3. The synthesis of 8-hydroxyquinoline glycoconjugates and their preliminary assays suggest their use as anti-cancer agents, with the ability to inhibit specific enzymes and cancer cell proliferation4. Lastly, the structure-activity relationships of bis 8-hydroxyquinoline substituted benzylamines provide a foundation for the development of new anticancer candidates with specific mechanisms targeting protein thiols5.
The synthesis of 8-Methoxyquinazolin-4-OL can be achieved through various methods, often involving the use of readily available starting materials such as 2-aminobenzamide and appropriate alkylating agents. One notable method includes:
For example, one study described an efficient synthesis using a copper-catalyzed reaction under mild conditions, yielding high purity products with minimal side reactions .
The molecular structure of 8-Methoxyquinazolin-4-OL can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms and functional groups.
8-Methoxyquinazolin-4-OL participates in various chemical reactions due to its functional groups:
Studies have shown that derivatives of quinazoline compounds often exhibit enhanced biological activity when modified through these reactions .
The mechanism of action of 8-Methoxyquinazolin-4-OL involves its interaction with biological targets, particularly in cancer therapy. It has been identified as a potential inhibitor of pathways such as the Wnt/β-catenin signaling pathway, which is crucial in various cancers:
The physical and chemical properties of 8-Methoxyquinazolin-4-OL include:
These properties influence its handling and application in laboratory settings.
8-Methoxyquinazolin-4-OL has several scientific applications:
Research indicates that derivatives based on this scaffold exhibit promising activity against various cancer cell lines, making them candidates for further development .
8-Methoxyquinazolin-4-OL (CAS Registry Number: 16064-27-0) is classified as a bicyclic heterocyclic compound within the quinazolinone family. Its core structure consists of a benzene ring fused to a pyrimidin-4(3H)-one ring, with a methoxy substituent at the 8-position. The compound exists predominantly in the lactam (4-oxo) form rather than the lactim (4-hydroxy) tautomer due to thermodynamic stability, though tautomeric equilibrium influences its reactivity [4] [10].
Systematic IUPAC Name: 8-Methoxyquinazolin-4(3H)-oneAlternative Names:
Molecular Formula: C₉H₈N₂O₂Molecular Weight: 176.17 g/molAppearance: Pale yellow to off-white crystalline solid [1] [6].
Table 1: Physicochemical Properties of 8-Methoxyquinazolin-4-OL
Property | Value |
---|---|
CAS Registry Number | 16064-27-0 |
Empirical Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
Melting Point | Not fully characterized (decomposes) |
Lipophilicity (LogP) | ~1.23 (predicted) |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 45.75 Ų |
The methoxy group at position 8 enhances solubility in organic solvents compared to unsubstituted quinazolinones, while the N3-H and C4=O groups enable hydrogen bonding with biological targets [1] [4].
Quinazolinone chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [4] [7]. The Niementowski synthesis (1895) revolutionized access to 4(3H)-quinazolinones by condensing anthranilic acid with amides under thermal conditions, forming the core scaffold via elimination of water [4] [7]. This method was later adapted for methoxy-substituted derivatives using ortho-anisidine or methoxy-substituted anthranilic acids as starting materials.
Key synthetic routes to 8-methoxyquinazolin-4-OL include:
Table 2: Evolution of Quinazolinone Synthesis Methods
Synthetic Method | Year | Key Reagents | Relevance to 8-Methoxy Derivatives |
---|---|---|---|
Griess Synthesis | 1869 | Anthranilic acid + cyanogens | Foundation for bicyclic core formation |
Niementowski Synthesis | 1895 | Anthranilic acid + amides | Direct synthesis from methoxy-substituted anthranilic acids |
Microwave-Assisted Cyclization | 2000s | o-Aminobenzamides + aldehydes + KMnO₄ | Enabled rapid access to 3-substituted methoxy derivatives |
The late 20th century saw intensified interest in methoxy-substituted quinazolinones due to their enhanced bioavailability and target affinity, positioning them as key intermediates for bioactive molecules [3] [4].
Methoxy substitution at position 8 significantly modulates the biological profile of quinazolinones. The electron-donating methoxy group alters electron density across the fused ring system, enhancing interactions with hydrophobic enzyme pockets and improving blood-brain barrier permeability due to increased lipophilicity (predicted LogP ~1.23) [1] [4].
Key Pharmacological Activities:
Table 3: Biological Activities of 8-Methoxyquinazolin-4-OL Derivatives
Biological Target | Activity Profile | Structure-Activity Relationship Insight |
---|---|---|
Fungal pathogens | MIC: 0.016–0.125 μg/mL (C. albicans) | 8-Methoxy crucial for membrane penetration |
BRAF kinase | IC₅₀: 4 nM (selective inhibitors) | Enhances hydrophobic pocket binding |
PI3K isoforms | IC₅₀: <500 nM (WO2014160177 derivatives) | Improves solubility and ATP-competitive inhibition |
Tubulin polymerization | GI₅₀: <0.1 μM (hybrid compounds) | Stabilizes interactions with β-tubulin subunit |
Structure-activity relationship studies confirm that position 8 is critical for optimizing bioactivity: Halogenation (e.g., Cl, Br) adjacent to the methoxy group further enhances antimicrobial potency, while bulky heterocyclic moieties at position 3 improve kinase selectivity [3] [8]. These insights underscore 8-methoxyquinazolin-4-OL’s versatility as a pharmacophore in drug discovery.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: